molecular formula C15H16N6OS B5674759 N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide

N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide

Cat. No. B5674759
M. Wt: 328.4 g/mol
InChI Key: LPBUSFMLTRMVBU-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their heterocyclic structures, incorporating pyrazole, thiazole, and pyrazinyl groups. These structures are significant in medicinal chemistry due to their potential biological activities.

Synthesis Analysis

The synthesis of compounds related to this structure involves multi-step chemical reactions, often starting from basic heterocyclic scaffolds such as pyrazoles, thiazoles, or pyrimidines. For example, novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides and 3-amino-N-(4-aryltetrahydropyran-4-yl)butanamides were synthesized and evaluated, showing the complexity and diversity in the synthetic approaches used in this area of chemistry (Nitta et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds typically involves multiple ring systems that may affect the overall geometry and electronic distribution. For example, the crystallization of certain thiazole compounds from dimethylformamide solvent produced samples suitable for structure determination by single-crystal diffraction (Kariuki et al., 2021).

properties

IUPAC Name

N-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]-2-pyrazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-2-13(21-7-3-4-19-21)14(22)18-8-11-10-23-15(20-11)12-9-16-5-6-17-12/h3-7,9-10,13H,2,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBUSFMLTRMVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CSC(=N1)C2=NC=CN=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide

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